molecular formula C20H22ClN3O3S B2395112 N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 686734-73-6

N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B2395112
CAS No.: 686734-73-6
M. Wt: 419.92
InChI Key: XQEWFCNGXJHAFZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be proteins or enzymes essential for fungal growth and reproduction.

Mode of Action

As a fungicide, it is likely to interfere with critical biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways, leading to the death of the fungal cells .

Biochemical Pathways

Given its fungicidal activity , it can be inferred that the compound disrupts pathways vital for the survival and proliferation of fungi.

Result of Action

The compound’s fungicidal activity suggests that its action results in the inhibition of fungal growth and potentially the death of fungal cells . This makes it useful in controlling fungal pathogens in various applications, such as in agriculture.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c21-15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-28-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEWFCNGXJHAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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